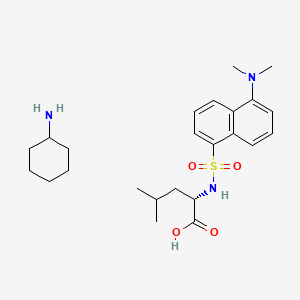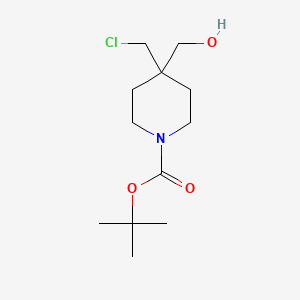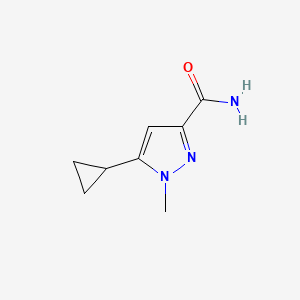
ダンシル-L-ロイシン シクロヘキシルアミン塩
説明
Dansyl-L-leucine cyclohexylammonium salt is a fluorogenic amino acid used for proteomics research . It has a molecular weight of 463.63 and a molecular formula of C18H24N2O4S•C6H13N .
Synthesis Analysis
The synthesis of Dansyl-L-leucine cyclohexylammonium salt involves the incorporation of the unnatural amino acid into expressed proteins by use of a mutated aminoacyl-tRNA synthetase specific for dansylalanine .Molecular Structure Analysis
The molecular structure of Dansyl-L-leucine cyclohexylammonium salt is represented by the formula C18H24N2O4S•C6H13N . The InChI key for this compound is KMKWMTLYBLHMGU-RSAXXLAASA-N .Chemical Reactions Analysis
Dansyl-L-leucine cyclohexylammonium salt can be incorporated into proteins by newly developing techniques that expand the genetic code . This process involves the use of a mutated aminoacyl-tRNA synthetase specific for dansylalanine .Physical And Chemical Properties Analysis
Dansyl-L-leucine cyclohexylammonium salt is a solid substance that should be stored at -20°C . It has a molecular weight of 463.63 .科学的研究の応用
プロテオミクス研究
ダンシル-L-ロイシン シクロヘキシルアミン塩は、プロテオミクス研究で使用される蛍光性アミノ酸です . プロテオミクスとは、タンパク質の大規模な研究、特にその構造と機能に関する研究です。この化合物は、タンパク質にラベルを付けるために使用でき、検出と分析を容易にします。
蛍光マーカー/プローブ
この化合物は、N末端蛍光体(ダンシル)を含んでいるため、蛍光マーカー/プローブとして役立ちます . このコンテキストでは、生物学的システムにおけるタンパク質または他の分子の動きを可視化または追跡するために使用できます。
クロマトグラフィー分析
ダンシル-L-ロイシン シクロヘキシルアミン塩は、クロマトグラフィー分析で使用されてきました . 具体的には、β-シクロデキストリン固定相でのダンシルロイシンエナンチオマーの分離に使用されてきました . この用途は、混合物の成分を分離および同定することがよく求められる分析化学の分野において重要です。
イオンペア挙動の研究
この化合物は、イオンペアエナンチオマーの挙動を研究するために使用されてきました . この研究は、イオンペアの特性とその相互作用に関する洞察を提供することができ、物理化学や材料科学などの分野で役立ちます。
競合結合移動相添加物の調査
ダンシル-L-ロイシン シクロヘキシルアミン塩は、競合結合移動相添加物の調査に使用されてきました . この研究は、固定相の保持とキラル認識を制御することにより、クロマトグラフィーシステムのパフォーマンスを向上させるのに役立ちます .
遺伝暗号の拡大
関連する化合物であるダンシルアラニンは、遺伝暗号を拡大する新しい開発技術によってタンパク質に組み込むことができます . これは、ダンシル-L-ロイシン シクロヘキシルアミン塩の直接的な用途ではありませんが、遺伝子工学や合成生物学における将来の潜在的な用途を示唆しています。
作用機序
Target of Action
Dansyl-L-leucine cyclohexylammonium salt is a derivative of the amino acid leucine . The primary targets of this compound are proteins, specifically those that can incorporate unnatural amino acids .
Mode of Action
The compound interacts with its targets through a process known as aminoacyl-tRNA synthetase . This process allows the incorporation of the unnatural amino acid into proteins . The dansyl group in the compound acts as a fluorophore, making it useful as a fluorescent marker or probe .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis. The incorporation of the unnatural amino acid into proteins can potentially alter the function of these proteins, leading to downstream effects on various biochemical pathways .
Result of Action
The primary result of the action of Dansyl-L-leucine cyclohexylammonium salt is the incorporation of the dansylated leucine into proteins. This can serve as a fluorescent marker, allowing for the visualization of these proteins in biological research .
将来の方向性
生化学分析
Biochemical Properties
Dansyl-L-leucine cyclohexylammonium salt plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various enzymes, proteins, and other biomolecules, making it a useful probe for studying protein interactions and dynamics. The compound is often incorporated into proteins using techniques that expand the genetic code, allowing for the selective introduction of fluorophores into specific proteins . This interaction is crucial for understanding protein structure and function.
Cellular Effects
Dansyl-L-leucine cyclohexylammonium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into proteins allows researchers to track protein localization and dynamics within cells. The fluorescent properties of Dansyl-L-leucine cyclohexylammonium salt enable the visualization of protein interactions and movements, providing insights into cellular functions and mechanisms .
Molecular Mechanism
The molecular mechanism of Dansyl-L-leucine cyclohexylammonium salt involves its binding interactions with biomolecules. The compound can act as a fluorescent probe, allowing researchers to study enzyme inhibition or activation and changes in gene expression. By incorporating Dansyl-L-leucine cyclohexylammonium salt into proteins, researchers can observe how these proteins interact with other cellular components and how these interactions affect cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dansyl-L-leucine cyclohexylammonium salt can change over time. The stability and degradation of the compound are important factors to consider when conducting long-term studies. Researchers have observed that the fluorescent properties of Dansyl-L-leucine cyclohexylammonium salt remain stable under specific conditions, making it a reliable tool for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Dansyl-L-leucine cyclohexylammonium salt vary with different dosages in animal models. At lower doses, the compound can be used to study protein interactions and dynamics without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed. It is essential to determine the appropriate dosage to achieve the desired results while minimizing potential toxicity .
Metabolic Pathways
Dansyl-L-leucine cyclohexylammonium salt is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding these pathways is crucial for determining the compound’s effects on cellular functions and overall metabolism .
Transport and Distribution
The transport and distribution of Dansyl-L-leucine cyclohexylammonium salt within cells and tissues are essential for understanding its effects on cellular functions. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are critical for studying the compound’s role in cellular processes and functions .
Subcellular Localization
Dansyl-L-leucine cyclohexylammonium salt’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for understanding the compound’s activity and function within cells. By studying the subcellular localization of Dansyl-L-leucine cyclohexylammonium salt, researchers can gain insights into its role in cellular processes and mechanisms .
特性
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.C6H13N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;7-6-4-2-1-3-5-6/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5,7H2/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWMTLYBLHMGU-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195579 | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42954-58-5 | |
| Record name | L-Leucine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42954-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042954585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)


![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)




![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)
